molecular formula C12H11FN2O2 B2883542 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 837379-69-8

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No. B2883542
CAS RN: 837379-69-8
M. Wt: 234.23
InChI Key: VCTDIQKAMVWQFS-UHFFFAOYSA-N
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Description

“6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid” is a compound with the molecular formula C12H11FN2O2 . This compound is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which have shown high anti-tumor activity .


Synthesis Analysis

In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2O2/c13-6-1-2-9-8 (5-6)7-3-4-14-11 (12 (16)17)10 (7)15-9/h1-2,5,11,14-15H,3-4H2, (H,16,17) . This indicates the presence of fluorine, nitrogen, oxygen, and carbon atoms in the structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 234.23 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 .

Future Directions

The study suggests that the introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . This could be a potential direction for future research. Further studies could also explore the exact mechanism of action of this compound and its potential applications in cancer treatment.

properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTDIQKAMVWQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=C(N2)C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

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